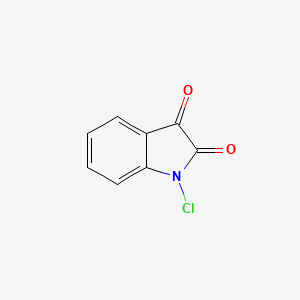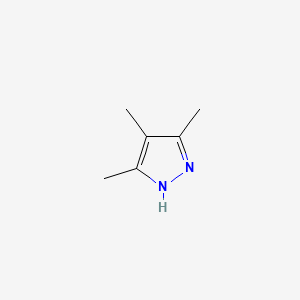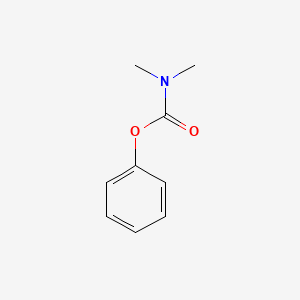
3,3'-Iminobisphenol
Übersicht
Beschreibung
3,3'-Iminobisphenol is a compound that exhibits interesting structural properties due to its ability to exist in different tautomeric forms. Tautomerism is a phenomenon where compounds with the same molecular formula can exist in multiple structural forms that are interconvertible, often involving the relocation of a hydrogen atom and a switch between single and double bonds. The structure of a related compound, 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1′-biphenyl]-4-ol, has been studied using NMR and X-ray techniques, revealing that it prefers the phenol form in solution but shifts to a quinone-like structure in the solid state .
Synthesis Analysis
The synthesis of compounds similar to 3,3'-Iminobisphenol involves the formation of an imine bond, which is a double bond between a nitrogen and a carbon atom. This is typically achieved by the reaction of an amine with a carbonyl compound. Although the specific synthesis of 3,3'-Iminobisphenol is not detailed in the provided papers, the structural analysis suggests that similar synthetic routes could be employed.
Molecular Structure Analysis
The molecular structure of 3,3'-Iminobisphenol-related compounds has been analyzed, showing that these molecules can adopt different tautomeric forms. For instance, the compound 3-Methoxy-2-[(E)-(4-methoxyphenyl)iminomethyl]phenol exists in the enol–imine tautomeric form and has a nearly planar structure, which is stabilized by an intramolecular O—H⋯N hydrogen bond . The planarity and the presence of this hydrogen bond are significant as they can influence the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of 3,3'-Iminobisphenol and its derivatives can be influenced by the tautomeric form they adopt. The presence of the imine bond and the phenolic OH group can make these compounds participants in various chemical reactions, such as hydrogen bonding interactions. For example, in the crystal structure of the related compound mentioned earlier, intermolecular C—H⋯O hydrogen bonds form sheets, and these sheets are interconnected by weak C—H⋯π interactions . These interactions are crucial for understanding the compound's behavior in different environments and can affect its solubility, crystallinity, and potential applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3'-Iminobisphenol derivatives are closely related to their molecular structure. The planar conformation and the intramolecular hydrogen bond observed in the related compound suggest that 3,3'-Iminobisphenol could also exhibit similar properties, such as a tendency to form stable crystals and specific solubility characteristics. The dihedral angle between the rings and the planarity of the molecule can also affect its optical properties, which might be relevant for materials science applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Imines, including structures related to 3,3'-Iminobisphenol, have been studied for their broad range of applications in chemistry, especially in medicinal fields. Novel compounds synthesized using imine chemistry demonstrate potential as drug-like candidates, showcasing the therapeutic potential of imines. These compounds have been structurally analyzed using techniques like single crystal X-ray diffraction and DFT calculations, highlighting their potential in drug design and pharmaceutical applications (Tatlidil et al., 2022).
Solvatochromism and Probing Solvent Mixtures
Iminobisphenols and related compounds exhibit solvatochromism, changing color in response to solvent polarity. This property is leveraged in solvatochromic switches and probes for investigating solvent mixtures, offering insights into solvent-solvent and solute-solvent interactions. Such studies contribute to understanding molecular interactions in mixed solvents, with implications for material science and analytical chemistry (Nandi et al., 2012).
Antitumor and Antiproliferative Activity
Research into polycyclic iminoquinonic compounds, closely related to the core structure of 3,3'-Iminobisphenol, shows significant antiproliferative activity against various cancer cell lines. These compounds, akin to the nucleus of actinomycins, serve as potential anticancer agents by targeting DNA and inhibiting cell proliferation. Such findings highlight the role of imine-based compounds in developing new therapeutic agents for cancer treatment (Bolognese et al., 2002).
Fuel Cell Membrane Development
Studies have explored the synthesis of novel polymers incorporating imino groups for application in fuel cell membranes. These hydrogen bond cross-linked polymers demonstrate improved resistance to swelling and higher proton conductivity compared to traditional materials. The incorporation of imino groups into polymer backbones underscores the potential of such compounds in enhancing the performance and durability of fuel cell membranes (Chang et al., 2015).
Wirkmechanismus
Target of Action
It is known to inhibit certain cytochrome p450 enzymes, specifically cyp1a2 and cyp2c9 . These enzymes play a crucial role in the metabolism of various drugs and endogenous compounds.
Mode of Action
Its inhibitory effect on cyp1a2 and cyp2c9 suggests that it may interfere with the metabolic processes mediated by these enzymes .
Biochemical Pathways
Given its inhibitory effect on cyp1a2 and cyp2c9, it can be inferred that it may impact the metabolic pathways involving these enzymes .
Pharmacokinetics
3,3’-Azanediyldiphenol exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound has a lipophilicity (Log Po/w) of 1.55 (iLOGP), 2.75 (XLOGP3), 2.84 (WLOGP), 2.07 (MLOGP), and 1.74 (SILICOS-IT), with a consensus Log Po/w of 2.19 . These properties suggest that it has good bioavailability.
Result of Action
Its inhibitory effect on cyp1a2 and cyp2c9 suggests that it may alter the metabolism of substances processed by these enzymes, potentially leading to changes in cellular function .
Action Environment
The action of 3,3’-Azanediyldiphenol can be influenced by various environmental factors. For instance, its solubility can affect its absorption and distribution within the body. It has a water solubility of 0.106 mg/ml (ESOL), 0.0626 mg/ml (Ali), and 0.0304 mg/ml (SILICOS-IT) . Furthermore, its stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment .
Eigenschaften
IUPAC Name |
3-(3-hydroxyanilino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-5-1-3-9(7-11)13-10-4-2-6-12(15)8-10/h1-8,13-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQGOXTYKZBABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215786 | |
| Record name | 3,3'-Iminobisphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Iminobisphenol | |
CAS RN |
65461-91-8 | |
| Record name | 3,3′-Dihydroxydiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65461-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Iminobisphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065461918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Iminobisphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-iminobisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: While the full abstract isn't available, the title itself provides key insights. The paper centers on utilizing residues from m-Aminophenol distillation to synthesize derivatives of 3,3′-Dihydroxydiphenylamine. [] This suggests the research focuses on practical synthetic methods and potential applications of these derivatives, which are structurally related to 3,3'-Iminobisphenol.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1345658.png)





![1,4-Dioxaspiro[4.5]dec-7-ene](/img/structure/B1345672.png)
